1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride
Overview
Description
“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride” is a chemical compound with the empirical formula C11H16Cl2N4. Its molecular weight is 275.18 . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .
Molecular Structure Analysis
The SMILES string for this compound is CN1N=C(C2=CC=CN=C12)C3CCNC3.Cl.Cl . The InChI code is 1S/C11H14N4.2ClH/c1-15-11-9(3-2-5-13-11)10(14-15)8-4-6-12-7-8;;/h2-3,5,8,12H,4,6-7H2,1H3;2*1H .
Scientific Research Applications
Antimicrobial Activity
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride and its derivatives have been studied for their potential antimicrobial activities. Research has shown that certain derivatives demonstrate promising results against various strains of bacteria and fungi. This suggests a potential application in developing new antibacterial and antifungal agents (El-Kashef et al., 2018).
Potential in Cancer Research
Several studies have focused on the synthesis of novel derivatives of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride with potential anticancer properties. These compounds have been evaluated for their efficacy against different cancer cell lines, indicating their potential as anticancer agents (Nagender et al., 2016).
Role in Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of a wide range of heterocyclic compounds. These include derivatives like pyrazolo[3,4-b]pyridines and related heterocycles, which have applications in various fields of chemistry and pharmacology (Kamal El‐Dean et al., 2018).
Development of Novel Dyes
Research has also been conducted on the use of derivatives of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride in the development of new azo dyes. These dyes have potential applications in the textile industry, particularly for dyeing polyester fibers (Ho, 2005).
Role in Molecular Modelling
This compound and its derivatives have been used in molecular modelling studies. Such studies are crucial for understanding the interaction of these compounds with biological targets, which is essential for the development of new drugs and therapeutic agents (Aggarwal et al., 2021).
Future Directions
properties
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazolo[3,4-b]pyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-15-10-9(12-4-5-13-10)8(14-15)7-2-3-11-6-7;/h4-5,7,11H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLZKYDBNJBEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CN=C2C(=N1)C3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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